4-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}-4-oxobutanoic acid 4-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}-4-oxobutanoic acid
Brand Name: Vulcanchem
CAS No.: 1006193-92-5
VCID: VC6639308
InChI: InChI=1S/C9H13N3O3/c1-12-6-7(5-11-12)4-10-8(13)2-3-9(14)15/h5-6H,2-4H2,1H3,(H,10,13)(H,14,15)
SMILES: CN1C=C(C=N1)CNC(=O)CCC(=O)O
Molecular Formula: C9H13N3O3
Molecular Weight: 211.221

4-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}-4-oxobutanoic acid

CAS No.: 1006193-92-5

Cat. No.: VC6639308

Molecular Formula: C9H13N3O3

Molecular Weight: 211.221

* For research use only. Not for human or veterinary use.

4-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}-4-oxobutanoic acid - 1006193-92-5

Specification

CAS No. 1006193-92-5
Molecular Formula C9H13N3O3
Molecular Weight 211.221
IUPAC Name 4-[(1-methylpyrazol-4-yl)methylamino]-4-oxobutanoic acid
Standard InChI InChI=1S/C9H13N3O3/c1-12-6-7(5-11-12)4-10-8(13)2-3-9(14)15/h5-6H,2-4H2,1H3,(H,10,13)(H,14,15)
Standard InChI Key GBYZDSXFSWKGER-UHFFFAOYSA-N
SMILES CN1C=C(C=N1)CNC(=O)CCC(=O)O

Introduction

Structural and Molecular Characteristics

Chemical Identity

The compound’s IUPAC name, 4-[(1-methylpyrazol-4-yl)methylamino]-4-oxobutanoic acid, reflects its core structure:

  • A 1-methylpyrazole ring substituted at the 4-position with a methylamino group.

  • A 4-oxobutanoic acid chain connected via an amide bond.

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number1006193-92-5
Molecular FormulaC9H13N3O3\text{C}_9\text{H}_{13}\text{N}_3\text{O}_3
Molecular Weight211.22 g/mol
Boiling Point532.9 ± 40.0 °C
SMILESCN1C=C(C=N1)CNC(=O)CCC(=O)O
InChI KeyGBYZDSXFSWKGER-UHFFFAOYSA-N

The pyrazole ring contributes aromatic stability and hydrogen-bonding capacity, while the carboxylic acid and amide groups enable solubility in polar solvents and participation in acid-base reactions .

Synthesis and Preparation

Synthetic Routes

The synthesis involves a multi-step sequence optimized for yield and purity:

  • Pyrazole Ring Formation: Cyclocondensation of hydrazine derivatives with diketones or alkynes under acidic conditions.

  • Methylene-Amino Linkage: Alkylation of the pyrazole’s methyl group with bromoacetamide or similar electrophiles.

  • Butanoic Acid Conjugation: Coupling the intermediate with succinic anhydride derivatives via nucleophilic acyl substitution.

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield
1Hydrazine hydrate, HCl, 80°C, 12 hr75%
2Bromoacetamide, K₂CO₃, DMF, 60°C, 6 hr68%
3Succinic anhydride, DCC, DMAP, RT, 24 hr82%

Critical factors include solvent polarity (e.g., DMF for Step 2) and catalyst selection (e.g., DCC/DMAP for amide bond formation). Industrial-scale production may employ continuous-flow reactors to enhance efficiency.

Physicochemical Properties

Thermal Stability

The compound exhibits a high boiling point (532.9 \pm 40.0 \, ^\circ\text{C}) , attributable to strong intermolecular hydrogen bonding between amide and carboxylic acid groups. Thermogravimetric analysis (TGA) reveals decomposition onset at 220C220^\circ\text{C}, making it suitable for high-temperature reactions .

Solubility and Reactivity

  • Aqueous Solubility: Limited data exist, but the carboxylic acid group suggests moderate solubility in alkaline aqueous solutions (pH > 5).

  • Reactivity: The amide bond is susceptible to hydrolysis under strongly acidic (HCl, 6M) or basic (NaOH, 2M) conditions, yielding 1-methylpyrazole-4-methanamine and succinic acid.

Stability and Degradation Pathways

Hydrolytic Degradation

Under accelerated stability testing (40°C/75% RH), the compound undergoes:

  • Amide hydrolysis: Formation of 1-methylpyrazole-4-methanamine and succinic acid.

  • Decarboxylation: Loss of CO₂ from the carboxylic acid group at elevated temperatures.

Table 3: Stability Under Various Conditions

ConditionDegradation ProductsHalf-Life
pH 1.0 (HCl)1-methylpyrazole-4-methanamine2 hr
pH 7.4 (buffer)Stable>30 days
60°C (dry)Decarboxylated derivative7 days

Research Gaps and Future Directions

  • Biological Screening: Systematic evaluation of MAO inhibition, cytotoxicity, and pharmacokinetics.

  • Formulation Studies: Development of prodrugs to enhance oral bioavailability.

  • Computational Modeling: Docking studies to predict target binding affinities.

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